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Compound of Interest

Compound Name: HSK205

Cat. No.: B12380067

For Researchers, Scientists, and Drug Development Professionals

HSK205 is an investigational inhibitor targeting both F-like tyrosine kinase 3 (FLT3) and Haspin
kinase, positioning it as a potential therapeutic for Acute Myeloid Leukemia (AML) and other
neoplasms.[1] As HSK205 is currently in the preclinical stage of development, publicly
available data on its therapeutic window is limited. This guide provides a comparative
assessment of the preclinical therapeutic window of representative FLT3 and Haspin inhibitors
to offer a contextual framework for evaluating the potential of HSK205.

The therapeutic window, the dose range between the minimal effective dose (MED) and the
maximum tolerated dose (MTD), is a critical determinant of a drug's clinical viability. This guide
summarizes key preclinical efficacy and toxicity data for established FLT3 inhibitors (Gilteritinib,
Midostaurin, Quizartinib) and emerging Haspin inhibitors (CHR-6494, CX-6258) to provide
benchmarks for the anticipated preclinical profile of HSK205.

Comparative Efficacy of FLT3 and Haspin Inhibitors

The in vitro and in vivo efficacy of selected FLT3 and Haspin inhibitors are summarized below.
These data are derived from various preclinical studies and highlight the potency of these
compounds against relevant cancer models.

In Vitro Efficacy: Cellular Potency
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Compound Target(s) Cell Line IC50 (nM) Reference
FLT3 Inhibitors
Gilteritinib FLT3, AXL MV4-11 (AML) 0.92 [2]
MOLM-13 (AML) 2.9 [2]
FLT3-ITD Ba/F3 1.8 [2]
FLT3-D835Y
1.6 [2]
Ba/F3
_ _ FLT3, KIT, FLT3-ITD+ AML ]
Midostaurin Submicromolar [3]
PDGFR, VEGFR  Cells
MOLM-14
Quizartinib FLT3 (midostaurin- <1 [4]
resistant)
Haspin Inhibitors
_ COLO-792
CHR-6494 Haspin 497 [5]
(Melanoma)
RPMI-7951
628 [5]
(Melanoma)
Various
_ 396 - 1229 [5]
Melanoma Lines
Pim-1, Pim-2, Various Cancer
CX-6258 ) ] 20 - 3700 [1][3]
Pim-3 Lines
Pim-1 5 [1]2]
Pim-2 25 [1][2]
Pim-3 16 [11[2]

In Vivo Efficacy: Preclinical Models
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Dose & Efficacy
Compound Model . Result Reference
Schedule Endpoint
FLT3
Inhibitors
Tumor
o MV4-11 AML 30 mg/kg, qd,  Growth 78% TGl at
Gilteritinib - [61[7]
Xenograft 5 days/week Inhibition Day 21
(TGl)
Significantly
] ) SKNO-1 AML Increased increased
Midostaurin 80 mg/kg, qd ) ) [31[8]
Xenograft Survival median
survival
Significantl
OCI-AML3 g Y
100 mg/kg, Increased increased
AML , , [3][8]
qd Survival median
Xenograft )
survival
Midostaurin-
) Observed
) o resistant Tumor
Quizartinib =1 mg/kg ) tumor [4]
MOLM-14 Regression _
regression
Xenograft
Haspin
Inhibitors
ApcMin/+ -~ Significant
Not specified, o
Mouse ) Polyp reduction in
CHR-6494 _ i.p. for 50 , _ [9][10]
(Intestinal Number intestinal
days
Polyps) polyps
BxPC-3-Luc
) - Significant
Pancreatic Not specified,  Tumor o
inhibition of [11]
Cancer for 4 weeks Growth
tumor growth
Xenograft
CX-6258 MV-4-11 AML 50 mg/kg, po,  Tumor 45% TGl [1112][12][13]
Xenograft qd Growth
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Inhibition
(TGl
Tumor
100 mg/kg, Growth
o 75% TGl [1][2][12][13]
po, qd Inhibition
(TGI)

Preclinical Safety and Toxicity Profile

The therapeutic window is defined by the balance between efficacy and toxicity. The following
table summarizes key preclinical safety findings for the comparator compounds.
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Key
Compound Species Dosing Toxicity NOAEL Reference
Findings
FLT3
Inhibitors
Pediatric Dose-limiting
Midostaurin Patients 60 mg/m? Grade 3 ALT 30 mg/mz [14]
(Phase 1/11) elevation
Not tolerated
] ) (Grade 3 )
Adult Patients 100 mg, bid 50 mg, bid
nausea, [14]
(Phase Ib) (with chemo) - (sequentially)
vomiting,
diarrhea)
Hematology
changes,
increased
o Rat (13- liver
Quizartinib 10 mg/kg/day 3 mg/kg/day [15]
week) enzymes,
bone
marrow/lymp
hoid changes
Hematology
changes,
increased
Dog (13- liver
15 mg/kg/day 5 mg/kg/day [15]
week) enzymes,
bone
marrow/lymp
hoid changes
Monkey (13- 10 mg/kg/day = Hematology 3 mg/kg/day [15]
week) &6 changes,
mg/kg/day increased
liver
enzymes,
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bone

marrow/lymp

hoid changes

Cynomolgus

QTc

>10 mg/kg ] [15]
Monkey prolongation
Haspin
Inhibitors
Improved
N body weight,
] Not specified,
ApcMin/+ ) testosterone
CHR-6494 i.p. for 50 Not reported [9][10]
Mouse levels, and
days
spermatogen
esis
Nude Mice 50-100
CX-6258 (MV-4-11 mg/kg, po, qd  Well tolerated  Not reported [1112][12][13]
Xenograft) for 21 days

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on

cancer cell line proliferation.

Protocol:

e Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640
medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C

in a humidified atmosphere with 5% CO2.

e Compound Preparation: The test compound (e.g., Gilteritinib) is dissolved in dimethyl

sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired
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concentrations in culture medium.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10"3
cells/well).

Treatment: Cells are treated with a range of concentrations of the test compound or vehicle
control (DMSO).

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a
luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is
measured using a plate reader.

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The
IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using
appropriate software (e.g., GraphPad Prism).

AML Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a human AML xenograft

model.

Protocol:

e Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent
rejection of human cells. All animal procedures are conducted in accordance with institutional
animal care and use committee guidelines.

Cell Implantation: Human AML cells (e.g., MV4-11) are injected intravenously or
subcutaneously into the mice. For intravenous injection, cells are suspended in a suitable
medium like PBS.

Tumor Establishment: Tumor engraftment and growth are monitored. For subcutaneous
models, tumor volume is measured regularly using calipers. For disseminated models,
disease progression can be monitored by bioluminescence imaging (if cells are luciferase-
tagged) or by analyzing peripheral blood for human CD45+ cells.
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o Treatment: Once tumors are established (e.g., reach a certain volume or show evidence of
engraftment), mice are randomized into treatment and control groups. The test compound is
administered via a clinically relevant route (e.g., oral gavage) at specified doses and
schedules. The control group receives the vehicle.

o Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy
endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the
mean tumor volume of the treated group compared to the control group. Overall survival is
also a key endpoint.

o Toxicity Assessment: Animal body weight and general health are monitored regularly as
indicators of toxicity. At the end of the study, tissues may be collected for histopathological
analysis.

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological
and experimental workflows.
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Caption: Simplified FLT3 signaling pathway and the inhibitory action of HSK205.
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Caption: The role of Haspin in mitosis and its inhibition by HSK205.
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Caption: General workflow for preclinical assessment of a therapeutic agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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